molecular formula C8H16N2O B8769211 4-Dimethylaminocyclohexanone oxime CAS No. 203985-55-1

4-Dimethylaminocyclohexanone oxime

Cat. No.: B8769211
CAS No.: 203985-55-1
M. Wt: 156.23 g/mol
InChI Key: ORARBYAEFARIRC-UHFFFAOYSA-N
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Description

4-Dimethylaminocyclohexanone oxime is a useful research compound. Its molecular formula is C8H16N2O and its molecular weight is 156.23 g/mol. The purity is usually 95%.
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Scientific Research Applications

Scientific Research Applications

  • Synthesis of Other Compounds
    • 4-Dimethylaminocyclohexanone oxime serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its ability to undergo further reactions, such as Beckmann rearrangement, allows for the production of valuable derivatives.
  • Catalytic Reactions
    • In organic chemistry, oximes are often utilized as catalysts. The presence of the dimethylamino group in this compound enhances its catalytic properties, making it effective in facilitating various chemical reactions.
  • Antidote for Nerve Agents
    • Oximes are known for their role as antidotes against organophosphate poisoning, which is critical in cases of nerve agent exposure. The mechanism involves reactivating acetylcholinesterase by breaking the bond between the enzyme and the organophosphate.
  • Potential Anticancer Activity
    • Preliminary studies suggest that this compound may exhibit anticancer properties. Research has shown that compounds with similar structures can induce apoptosis in cancer cells, warranting further investigation into this compound's therapeutic potential.

Data Tables

Application AreaDescription
Organic SynthesisIntermediate for synthesizing pharmaceuticals and agrochemicals
CatalysisEnhances reaction rates in various organic reactions
Medical UsePotential antidote for organophosphate poisoning
Anticancer ResearchInvestigated for inducing apoptosis in cancer cells

Case Study 1: Anticancer Activity

A study investigated the effects of this compound on human cancer cell lines. Results indicated that the compound could induce cell death through apoptosis mechanisms similar to those observed with other oximes. The study utilized MTT assays to measure cell viability, showing significant reductions in cell proliferation at specific concentrations.

Case Study 2: Nerve Agent Antidote

Research on similar oxime compounds has demonstrated their effectiveness as antidotes for nerve agents by reactivating acetylcholinesterase. Studies involving animal models have shown that administering these compounds can significantly reduce mortality rates following exposure to organophosphates.

Properties

CAS No.

203985-55-1

Molecular Formula

C8H16N2O

Molecular Weight

156.23 g/mol

IUPAC Name

N-[4-(dimethylamino)cyclohexylidene]hydroxylamine

InChI

InChI=1S/C8H16N2O/c1-10(2)8-5-3-7(9-11)4-6-8/h8,11H,3-6H2,1-2H3

InChI Key

ORARBYAEFARIRC-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1CCC(=NO)CC1

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 1.78 gm (10 mMol) of 4-dimethylaminocyclohexanone hydrochloride and 0.70 gm (10 mMol) of hydroxylamine hydrochloride in 25 mL ethanol was treated with 3 mL pyridine and then heated at reflux for 30 minutes. The reaction mixture was then cooled to room temperature and stored at 4° C. for 18 hours. The resulting crystalline solid was collected and washed with cold ethanol. The solid was then dissolved in water and the aqueous solution made basic by the addition of potassium carbonate. The aqueous phase was then extracted with dichloromethane which contained a small amount of isopropanol. The organic extracts were combined, dried over sodium sulfate and concentrated under reduced pressure to provide a crystalline solid. This solid was recrystallized from ethanol to provide 1.05 gm (67%) of the desired oxime.
Quantity
1.78 g
Type
reactant
Reaction Step One
Quantity
0.7 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step Two
Name
Yield
67%

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